molecular formula C20H20N4O2S B2488517 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034400-56-9

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2488517
CAS RN: 2034400-56-9
M. Wt: 380.47
InChI Key: RCFKQDKQSMUXQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or to build the molecule's backbone while preserving the integrity of previously added groups. A similar approach is utilized for the synthesis of compounds with a piperidine and pyridine ring structure, demonstrating the intricate methods required for constructing such molecules. For example, Zhang et al. (2020) reported a simple and efficient method for synthesizing compounds with both piperidine and pyridine rings, highlighting the challenges and strategies in synthesizing heterocycles efficiently (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior, including reactivity and interaction with other molecules. X-ray diffraction studies are a common method for determining the precise geometry of molecules. For instance, the structure of similar compounds has been elucidated using single-crystal X-ray diffraction, revealing key features such as conformation and intramolecular interactions, which are vital for predicting the compound's physical and chemical properties (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of organic molecules are largely determined by their functional groups and molecular structure. For instance, the presence of piperidine and pyridine rings in a molecule can significantly influence its reactivity, allowing for various chemical transformations. Research by Gouhar and Raafat (2015) on the reaction of oxirane derivatives to yield compounds with potential anticancer properties exemplifies the diverse chemical reactivity of organic molecules containing nitrogen heterocycles (Gouhar & Raafat, 2015).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and thermal stability, are essential for their application in various fields. These properties are influenced by the molecular structure, as demonstrated in studies on the thermal and optical properties of organic compounds. For example, thermal analysis can reveal the stability of a compound across a range of temperatures, which is critical for its handling and storage (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participating in specific chemical reactions, are determined by the compound's functional groups and overall molecular architecture. Studies on the reactivity and potential applications of similar compounds in fields such as anticancer research highlight the importance of understanding these properties for developing new therapeutic agents (Gouhar & Raafat, 2015).

Scientific Research Applications

Synthesis and Chemical Characterization

  • This compound is involved in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals. For instance, its structural motifs are found in processes aiming at creating new anticancer agents through the reaction with different nucleophiles, highlighting its role in developing novel therapeutic molecules (Gouhar & Raafat, 2015).

Potential Therapeutic Applications

  • Research has demonstrated the synthesis of piperidine and pyrimidine-containing compounds for their evaluation as P2X7 antagonists, indicating the compound's relevance in the development of treatments for mood disorders (Chrovian et al., 2018).
  • The compound's derivatives have been explored for their antimicrobial activities, suggesting its utility in combating bacterial and fungal infections. This is evidenced by the synthesis and evaluation of oxime derivatives for their in vitro antibacterial and antifungal properties (Mallesha & Mohana, 2014).
  • Additionally, the compound serves as a precursor in the synthesis of molecules with potential anticancer properties, as seen in the development of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives showing antileukemic activity (Vinaya et al., 2011).

Structural and Mechanistic Insights

  • The structural and mechanistic aspects of this compound and its derivatives have been elucidated through various studies, including crystal structure analysis and molecular docking studies. These studies provide insights into the compound's interaction with biological targets, laying the groundwork for further pharmaceutical development (Revathi et al., 2015).

Mechanism of Action

Target of Action

The compound’s primary targets appear to be Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, which can affect cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-21-10-9-18(22-14)26-16-8-5-11-24(12-16)20(25)17-13-27-19(23-17)15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKQDKQSMUXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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